molecular formula C9H14O2 B13297233 3-Cyclopentyl-2-methyl-3-oxopropanal

3-Cyclopentyl-2-methyl-3-oxopropanal

Cat. No.: B13297233
M. Wt: 154.21 g/mol
InChI Key: XBXXLMBBVRFJOU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-methyl-3-oxopropanal is an organic compound characterized by a cyclopentyl ring attached to a propanal group with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-2-methyl-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-methyl-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-cyclopentyl-2-methyl-3-oxopropanal

InChI

InChI=1S/C9H14O2/c1-7(6-10)9(11)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

XBXXLMBBVRFJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1CCCC1

Origin of Product

United States

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